molecular formula C26H27Cl2N5O2 B1682777 TG 100572 Hydrochloride CAS No. 867331-64-4

TG 100572 Hydrochloride

Cat. No. B1682777
M. Wt: 512.4 g/mol
InChI Key: NVINBIHNVAYEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG 100572 Hydrochloride is a multi-targeted kinase inhibitor . It effectively inhibits both receptor tyrosine kinases (RTKs) and Src kinases . The compound exhibits remarkable activity against several key targets, including VEGFR1, VEGFR2, FGFR1, FGFR2, PDGFRβ, Fgr, Fyn, Hck, Lck, Lyn, Src, and Yes .


Physical And Chemical Properties Analysis

  • Solubility : The hydrochloride salt form of TG 100572 usually exhibits enhanced water solubility and stability compared to the free base form .

Scientific Research Applications

Environmental Applications

  • Photocatalytic Water Purification : The MIL-100(Fe)@Fe3O4/CA magnetic nanophotocatalysts (MNPCs) have been investigated for their capability in the Fenton-like degradation of tetracycline hydrochloride, showcasing potential applications in environmental purification. These MNPCs demonstrate a significant improvement in the degradation of tetracycline hydrochloride, with a degradation rate of up to 85%, indicating their effectiveness in water purification processes (Rasheed et al., 2018).

  • Adsorption for Environmental Cleaning : Studies have shown the efficacy of certain Metal Organic Frameworks (MOFs) in the adsorptive removal of hydrochloride from dilute aqueous solutions. The use of these MOFs, particularly UiO-66, exhibits excellent stability towards hydrochloride and demonstrates a high adsorption capacity, highlighting their utility in environmental cleanup and water treatment applications (Lan et al., 2016).

  • Enhanced Photocatalytic Performance for Organic Matter Treatment : The construction of CuO/ZnO heterojunctions, utilizing materials like zeolite imidazolate framework (ZIF-8), has been shown to be effective in the treatment of organic matter in water. These photocatalysts demonstrate significant efficiency in the degradation of tetracycline hydrochloride, achieving a degradation rate of 87% under visible light, which underscores their potential in treating antibiotic-contaminated water (Lei et al., 2019).

Biomedical Applications

  • Controlled Drug Release : Chitosan-based nanoparticles have been developed for the controlled release of Ticagrelor, a drug with low oral bioavailability. These nanoparticles offer a promising method for enhancing the solubility and stability of hydrophobic drugs, improving their bioavailability and effectiveness. This application indicates the potential use of TG 100572 Hydrochloride in the development of advanced drug delivery systems (Shahid et al., 2022).

Safety And Hazards

  • Toxicity : TG 100572 Hydrochloride’s systemic delivery in a murine model caused significant suppression of choroidal neovascularization (CNV) but was associated with weight loss, suggesting potential systemic toxicity .

properties

IUPAC Name

4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2.ClH/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32;/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINBIHNVAYEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647593
Record name 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TG 100572 Hydrochloride

CAS RN

867331-64-4
Record name 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TG 100572 Hydrochloride
Reactant of Route 2
Reactant of Route 2
TG 100572 Hydrochloride
Reactant of Route 3
TG 100572 Hydrochloride
Reactant of Route 4
Reactant of Route 4
TG 100572 Hydrochloride
Reactant of Route 5
Reactant of Route 5
TG 100572 Hydrochloride
Reactant of Route 6
Reactant of Route 6
TG 100572 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.